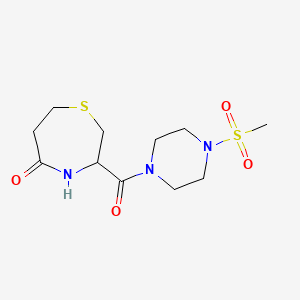![molecular formula C16H18N2O6 B6505685 N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide CAS No. 1396711-37-7](/img/structure/B6505685.png)
N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide, commonly known as DMF-FED, is a synthetic compound that has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and physiology. DMF-FED has been found to have a unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of DMF-FED is still under investigation. It is believed that DMF-FED inhibits monoamine oxidase A and B by binding to the enzyme’s active site and blocking its activity. Additionally, DMF-FED has been found to inhibit the activity of other enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMF-FED have been studied in various animal models. DMF-FED has been found to reduce inflammation and oxidative stress, and to improve cognitive function in mice. Additionally, DMF-FED has been found to reduce the levels of cholesterol and triglycerides, and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-FED has several advantages for laboratory experiments. It is easy to synthesize, is relatively inexpensive, and has a high level of purity. Additionally, DMF-FED is stable and has a low toxicity. However, there are some limitations to using DMF-FED in laboratory experiments. It is not water soluble, and it is not stable in the presence of strong acids and bases.
Direcciones Futuras
Due to its potential applications in drug discovery, biochemistry, and physiology, there are many potential future directions for DMF-FED. For example, further research could be conducted to investigate its mechanism of action, its effects on other enzymes, and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its potential applications in the treatment of inflammation and cancer. Finally, further research could be conducted to investigate its potential applications in the synthesis of other compounds.
Métodos De Síntesis
DMF-FED can be synthesized by a two-step reaction. The first step involves the reaction of 2,4-dimethoxyphenylboronic acid with 2-hydroxyethyl furan-3-yl ketone in the presence of a palladium catalyst and a base to form a palladium-bonded intermediate. The second step is the addition of ethylenediamine to the palladium-bonded intermediate to form DMF-FED.
Aplicaciones Científicas De Investigación
DMF-FED has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and physiology. In drug discovery, DMF-FED has been found to be a potent inhibitor of human monoamine oxidase A and B, which are enzymes that play an important role in the metabolism of neurotransmitters. Additionally, DMF-FED has been found to have anticancer and anti-inflammatory properties, and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-22-11-3-4-12(14(7-11)23-2)18-16(21)15(20)17-8-13(19)10-5-6-24-9-10/h3-7,9,13,19H,8H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMROCMYTOVZUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505666.png)
![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6505679.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)
![N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide](/img/structure/B6505699.png)
![methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B6505706.png)